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molecular formula C13H17BF2O2 B8802789 2-(2,6-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8802789
M. Wt: 254.08 g/mol
InChI Key: URSNZAWXXUNYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 106, replacing 1-(3,5-difluorophenyl)ethanol with 1,3-difluoro-5-methylbenzene, and reducing the number of equivalents of butyl lithium to 1.05 provided the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18](O)C)[CH:5]=[C:6]([F:17])[C:7]=1[B:8]1[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]1.FC1C=C(C)C=C(F)C=1.C([Li])CCC>>[F:17][C:6]1[CH:5]=[C:4]([CH3:18])[CH:3]=[C:2]([F:1])[C:7]=1[B:8]1[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1B1OC(C(O1)(C)C)(C)C)F)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=CC(=C1)C)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)C)F)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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